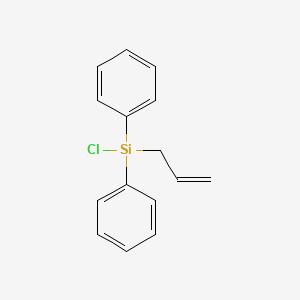
Chloro(diphenyl)(prop-2-en-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(diphenyl)(prop-2-en-1-yl)silane is an organosilicon compound that features a silicon atom bonded to a chlorine atom, two phenyl groups, and a prop-2-en-1-yl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in organic synthesis and industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro(diphenyl)(prop-2-en-1-yl)silane can be synthesized through the hydrosilylation of isoprene with chloro(diphenyl)silane. This reaction typically involves the use of a catalyst, such as a platinum or rhodium complex, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of isoprene . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(diphenyl)(prop-2-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as platinum or palladium are often used.
Substitution: Reactions typically occur under mild conditions with the use of base catalysts.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding silanes with reduced functional groups.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chloro(diphenyl)(prop-2-en-1-yl)silane has several applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of silicone-based materials and coatings
Mecanismo De Acción
The mechanism of action of chloro(diphenyl)(prop-2-en-1-yl)silane involves its ability to form stable silicon-carbon bonds. This property allows it to participate in various chemical reactions, such as hydrosilylation and substitution, by providing a reactive silicon center. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Chloro(diphenyl)silane: Lacks the prop-2-en-1-yl group but shares similar reactivity.
Chloro(dimethyl)(prop-2-en-1-yl)silane: Contains methyl groups instead of phenyl groups.
Diphenylsilane: Does not have the chlorine atom and prop-2-en-1-yl group.
Uniqueness
Chloro(diphenyl)(prop-2-en-1-yl)silane is unique due to the presence of both phenyl and prop-2-en-1-yl groups, which provide distinct reactivity and versatility in chemical synthesis. The combination of these groups allows for a wide range of applications in different fields, making it a valuable compound in both research and industry .
Propiedades
Número CAS |
41422-93-9 |
|---|---|
Fórmula molecular |
C15H15ClSi |
Peso molecular |
258.82 g/mol |
Nombre IUPAC |
chloro-diphenyl-prop-2-enylsilane |
InChI |
InChI=1S/C15H15ClSi/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 |
Clave InChI |
CYSVXWDWNDFFJR-UHFFFAOYSA-N |
SMILES canónico |
C=CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


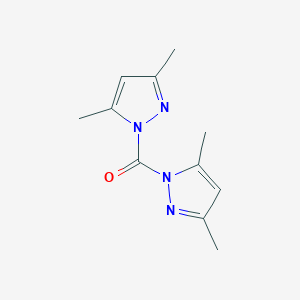
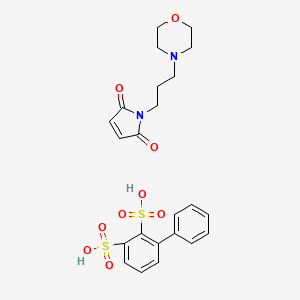
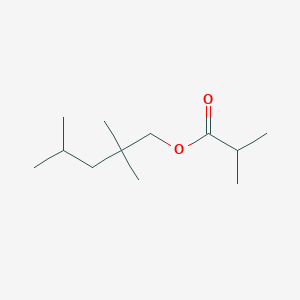
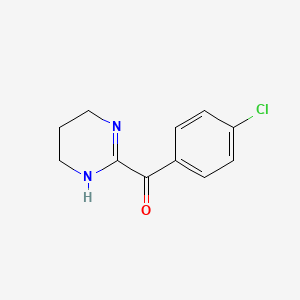
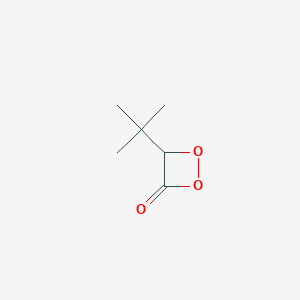
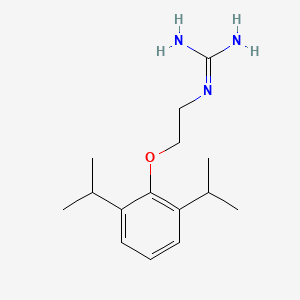




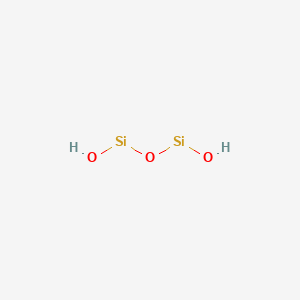

![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)
![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
